Aplodan

Description

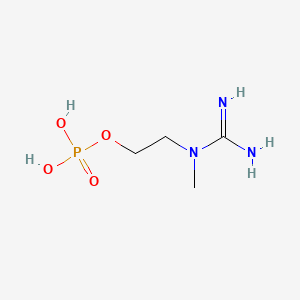

Structure

3D Structure

Properties

IUPAC Name |

2-[carbamimidoyl(methyl)amino]ethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N3O4P/c1-7(4(5)6)2-3-11-12(8,9)10/h2-3H2,1H3,(H3,5,6)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIPWTMKYXWFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOP(=O)(O)O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219100 | |

| Record name | Creatinolfosfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6903-79-3 | |

| Record name | Creatinol O-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6903-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Creatinolfosfate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006903793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Creatinolfosfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Creatinolfosfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Creatinolfosfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CREATINOLFOSFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O564RN1QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Activity of Novel Creatine Analogs in Skeletal Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) monohydrate is a widely researched and utilized supplement for enhancing skeletal muscle performance, primarily through its role in cellular energy metabolism. The creatine kinase/phosphocreatine (CK/PCr) system is fundamental for the rapid regeneration of adenosine (B11128) triphosphate (ATP) during high-intensity exercise. However, the pursuit of analogs with improved physicochemical properties and potentially enhanced biological activity has led to the development of several novel creatine derivatives. This technical guide provides an in-depth analysis of the biological activity of these novel creatine analogs in skeletal muscle, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Creatine Analogs: An Overview

The primary motivation for developing creatine analogs is to overcome some of the perceived limitations of creatine monohydrate, such as its relatively low solubility in water and its reliance on a specific transporter (the creatine transporter, CreaT) for cellular uptake. Key modifications to the creatine molecule have included esterification, salt formation, and conjugation with polymers. This guide will focus on the following prominent analogs:

-

Creatine Ethyl Ester (CEE)

-

Creatine Hydrochloride (HCl)

-

Creatine Nitrate

-

Polyethylene Glycol (PEG)-Conjugated Creatine

-

Cyclocreatine

-

Guanidinopropionic Acid (GPA)

Creatine Ethyl Ester (CEE)

Creatine ethyl ester was developed with the hypothesis that esterification would enhance its lipophilicity, leading to improved absorption and cell permeability, potentially bypassing the need for the creatine transporter.[1] However, research has demonstrated that CEE is highly unstable in the acidic environment of the stomach and at neutral pH, leading to its rapid degradation into creatinine (B1669602), a biologically inactive byproduct.[1][2]

Quantitative Data: CEE vs. Creatine Monohydrate

A key study by Spillane and colleagues in 2009 provided a direct comparison of the effects of CEE and creatine monohydrate supplementation in non-resistance-trained males over a 42-day period.[2][3][4] The results, summarized below, indicate that CEE is less effective than creatine monohydrate at increasing muscle creatine content and leads to significantly higher serum creatinine levels.[2]

| Parameter | Creatine Monohydrate Group | Creatine Ethyl Ester Group | Placebo Group | Key Findings |

| Serum Creatine | Significantly increased | No significant increase | No significant increase | CEE did not significantly increase serum creatine levels compared to placebo.[3][4] |

| Serum Creatinine | No significant increase | Significantly increased | No significant increase | CEE supplementation led to a significant increase in serum creatinine, indicating its degradation rather than uptake.[2][3] |

| Muscle Creatine Content | Significant increase | Modest, non-significant increase | No significant increase | Creatine monohydrate was more effective at increasing muscle creatine stores.[2] |

Experimental Protocol: Comparative Efficacy Study (Spillane et al., 2009)

Objective: To compare the effects of creatine monohydrate and creatine ethyl ester supplementation on muscle creatine levels, body composition, and strength.

Participants: 30 non-resistance-trained males were randomly assigned to one of three groups: creatine monohydrate, creatine ethyl ester, or placebo (maltodextrose).

Supplementation Protocol:

-

Loading Phase (Days 1-5): 0.30 g/kg of fat-free body mass per day (approximately 20 g/day ).[4]

-

Maintenance Phase (Days 6-42): 0.075 g/kg of fat-free body mass per day (approximately 5 g/day ).[4]

Key Measurements:

-

Blood Samples: Collected on days 0, 6, 27, and 48 to determine serum creatine and creatinine concentrations.

-

Muscle Biopsies: Obtained from the vastus lateralis before and after the 42-day supplementation period to measure muscle creatine content.

-

Performance Testing: 1-repetition maximum (1RM) for bench press and squat was assessed before and after the study.

Visualization: Metabolic Fate of CEE vs. Creatine Monohydrate

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PMC [pmc.ncbi.nlm.nih.gov]

Structural and Functional Insights into Guanidino-Phosphonic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidino-phosphonic acid derivatives represent a versatile class of compounds with significant potential in drug discovery and development. Their structural mimicry of key biological motifs, such as the guanidinium (B1211019) group of arginine and the phosphate (B84403) group, allows them to interact with a range of biological targets, including enzymes and cellular signaling proteins. This technical guide provides a comprehensive analysis of the structural and functional aspects of these derivatives, summarizing key quantitative data, detailing experimental protocols for their synthesis and evaluation, and visualizing their interactions with cellular signaling pathways.

Introduction

The unique chemical architecture of guanidino-phosphonic acid derivatives, combining the highly basic guanidinium group with the tetrahedral phosphonate (B1237965) moiety, underpins their diverse biological activities. The guanidinium group, being protonated at physiological pH, can engage in strong electrostatic and hydrogen bonding interactions, mimicking the side chain of arginine and enabling binding to arginine-recognizing enzymes and receptors. The phosphonate group, as a stable isostere of the phosphate group, can act as a transition-state analog for enzymatic reactions involving phosphate transfer or hydrolysis. This dual functionality makes them attractive candidates for the development of inhibitors for various enzymes, including proteases, kinases, and nitric oxide synthases.

Structural Features and Synthesis

The core structure of a guanidino-phosphonic acid derivative consists of a phosphonic acid group attached to a carbon atom which is also linked to a guanidino group, either directly or through a linker. The synthesis of these compounds can be approached through several strategies, primarily involving the formation of the C-P bond and the introduction of the guanidino group.

General Synthesis Strategies

A common approach involves the phosphorylation of a precursor molecule already containing a masked or functionalized guanidino group. Alternatively, a phosphonate-containing molecule can be synthesized first, followed by the introduction of the guanidino moiety.

A detailed, generalized protocol for the synthesis of phosphonic acid arginine mimetics is provided below:

Experimental Protocol: Synthesis of Phosphonic Arginine Mimetics

This protocol describes the synthesis of phosphonic acid analogues of arginine, which serve as potent enzyme inhibitors. The synthesis involves the amidoalkylation of an aldehyde, followed by guanylation and deprotection steps.

Materials:

-

Appropriate aldehyde precursor (e.g., 4-(N-Boc-amino)phenylacetaldehyde)

-

Benzyl (B1604629) carbamate (B1207046) (Cbz-NH2)

-

Diphenyl phosphite

-

Copper (II) triflate (Cu(OTf)2)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea

-

Mercury(II) chloride (HgCl2)

-

Triethylamine (B128534) (TEA)

-

Concentrated hydrochloric acid (HCl)

-

Propylene (B89431) oxide

-

Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Procedure:

-

Amidoalkylation:

-

Dissolve the aldehyde precursor and benzyl carbamate in dichloromethane.

-

Add copper (II) triflate as a catalyst and stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction and purify the resulting Cbz-protected aminoalkylphosphonate diphenyl ester by silica (B1680970) gel chromatography.

-

-

Boc-Deprotection:

-

Dissolve the purified product in dichloromethane.

-

Add trifluoroacetic acid and stir at room temperature to remove the Boc protecting group.

-

Evaporate the solvent and TFA under reduced pressure.

-

-

Guanylation:

-

Dissolve the deprotected amine in a suitable solvent like DMF.

-

Add 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea and mercury(II) chloride.

-

Add triethylamine and stir the reaction at room temperature.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture and purify the product.

-

-

Deprotection:

-

Suspend the guanylated intermediate in concentrated hydrochloric acid.

-

Reflux the mixture to remove all protecting groups (Cbz, Boc, and phenyl esters).

-

Cool the reaction mixture and evaporate the solvent.

-

Dissolve the residue in ethanol and add propylene oxide to precipitate the final phosphonic acid arginine mimetic.

-

Collect the solid by filtration and dry under vacuum.

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Functional Analysis: Enzyme Inhibition

Guanidino-phosphonic acid derivatives have shown significant inhibitory activity against a variety of enzymes. Their mechanism of action often involves mimicking the natural substrate or the transition state of the enzymatic reaction.

Inhibition of Aminopeptidases

Phosphonic acid arginine mimetics have been investigated as inhibitors of M1 and M17 aminopeptidases from Plasmodium falciparum, the parasite responsible for malaria.[1][2] These enzymes are crucial for the parasite's survival, making them attractive drug targets.

| Compound/Derivative | Target Enzyme | Inhibition Constant (Ki) in µM |

| Homoarginine derivative | PfA-M1 | Low micromolar range[2] |

| Arginine derivative | PfA-M1 | ~10-fold higher than homoarginine derivative[2] |

| 4-(Pyrazol-1-yl)phenyl derivative | PfA-M17 | Potent inhibitor[1] |

Table 1: Inhibitory activity of phosphonic acid arginine mimetics against Plasmodium falciparum aminopeptidases.[1][2]

Inhibition of Nitric Oxide Synthase (NOS)

Guanidino compounds can act as inhibitors of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a key signaling molecule. The inhibitory activity is often assessed by measuring the conversion of L-arginine to L-citrulline.

Experimental Protocol: Nitric Oxide Synthase Inhibition Assay

This protocol details a method to determine the inhibitory potential of guanidino-phosphonic acid derivatives on NOS activity by monitoring the formation of a fluorescent product.

Materials:

-

Purified recombinant NOS isoforms (nNOS, eNOS, or iNOS)

-

L-arginine (substrate)

-

NADPH

-

Calmodulin

-

Tetrahydrobiopterin (BH4)

-

FAD and FMN

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4)

-

Test compounds (guanidino-phosphonic acid derivatives)

-

Fluorescent probe for NO detection

-

96-well microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a reaction mixture containing assay buffer, NADPH, calmodulin, BH4, FAD, FMN, and the NOS enzyme.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Execution:

-

Add the test compounds to the wells of the 96-well plate.

-

Add the reaction mixture to each well.

-

Pre-incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding L-arginine to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

-

-

Signal Detection:

-

Add the fluorescent probe for NO detection according to the manufacturer's instructions.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cellular Signaling Pathways

Guanidino-phosphonic acid derivatives can modulate cellular signaling pathways, particularly those involving protein kinases, due to their ability to mimic arginine and phosphorylated substrates.

Protein Kinase Signaling

Protein kinases are key regulators of numerous cellular processes, and their dysregulation is implicated in many diseases, including cancer. The PI3K/Akt signaling pathway is a crucial pathway that controls cell growth, proliferation, and survival.[3][4][5] Guanidino-phosphonic acid derivatives have the potential to interfere with this pathway by acting as competitive or allosteric inhibitors of kinases like PI3K or Akt.

Below is a diagram illustrating the general workflow for a cell-based kinase inhibition assay, which can be used to evaluate the effect of these compounds on cellular signaling.

References

- 1. A quantitative analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Salts of Phosphonic Acid Derivatives: Illustrative Examples of Solid State NMR Spectroscopy | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic Acid on Myoblasts: A Review of Available Scientific Literature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the in vitro effects of the chemical compound 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid on myoblasts. Myoblasts, the progenitor cells of muscle fibers, are a critical focus in research related to muscle regeneration, disease modeling, and the development of therapeutic agents. Understanding the interaction of specific chemical entities with these cells is paramount for advancing skeletal muscle research. However, a thorough review of the current scientific literature reveals a significant gap in the knowledge regarding the direct effects of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid on myoblast biology. Extensive searches of scholarly databases have not yielded any specific studies investigating the impact of this particular compound on myoblast proliferation, differentiation, or associated signaling pathways.

This document will, therefore, outline the standard methodologies and key signaling pathways typically investigated in the context of myoblast responses to external stimuli. This will serve as a foundational guide for researchers interested in exploring the potential effects of novel compounds such as 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid.

Introduction to Myoblast Biology

Myoblasts are mononucleated muscle precursor cells that undergo a highly regulated process of proliferation and differentiation to form multinucleated myotubes, the foundational structures of muscle fibers. This process, known as myogenesis, is governed by a complex interplay of signaling pathways and transcription factors. In vitro studies using myoblast cell lines (e.g., C2C12) are fundamental to understanding the molecular mechanisms that control muscle development and regeneration. The study of exogenous compounds on these cells can reveal potential therapeutic agents for muscle wasting diseases, age-related muscle decline (sarcopenia), and traumatic muscle injury.

Standard Experimental Protocols for Assessing Myoblast Function

When investigating the effects of a novel compound like 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid on myoblasts, a series of standardized in vitro assays are typically employed.

Cell Culture

-

Cell Line: Murine C2C12 myoblasts are a commonly used and well-characterized cell line for studying myogenesis.

-

Growth Medium (GM): High-serum medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS)) is used to maintain myoblasts in a proliferative state.

-

Differentiation Medium (DM): Low-serum medium (e.g., DMEM with 2% Horse Serum) is used to induce myoblasts to exit the cell cycle and differentiate into myotubes.

Key Experimental Assays

The following table outlines the standard experimental protocols used to assess the impact of a test compound on myoblast proliferation and differentiation.

| Parameter Assessed | Experimental Protocol | Description |

| Cell Viability/Cytotoxicity | MTT Assay | Myoblasts are incubated with the test compound for various durations. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to a purple formazan (B1609692) product. The absorbance is measured to quantify cell viability. |

| Cell Proliferation | BrdU Incorporation Assay | Cells are treated with the compound and then incubated with Bromodeoxyuridine (BrdU), a synthetic nucleoside that is incorporated into newly synthesized DNA during cell proliferation. An anti-BrdU antibody is used for detection and quantification. |

| Myogenic Differentiation | Immunocytochemistry for Myosin Heavy Chain (MyHC) | After inducing differentiation in the presence of the test compound, cells are fixed and stained with an antibody specific for MyHC, a key marker of mature myotubes. The fusion index (percentage of nuclei within MyHC-positive myotubes) can be calculated. |

| Creatine Kinase (CK) Activity Assay | CK is an enzyme whose activity increases significantly during myogenic differentiation. Cell lysates are analyzed for CK activity as a quantitative measure of differentiation. | |

| Gene Expression Analysis | Quantitative PCR (qPCR) | RNA is extracted from treated and control cells and reverse-transcribed to cDNA. qPCR is then used to measure the expression levels of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, Myogenin, and MRF4. |

| Protein Expression Analysis | Western Blotting | Protein lysates from treated and control cells are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against specific proteins of interest (e.g., MyHC, MyoD, Myogenin, and key signaling proteins). |

Core Signaling Pathways in Myoblasts

Several key signaling pathways are known to regulate myoblast proliferation and differentiation. Investigating the modulation of these pathways would be a critical step in understanding the effects of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, particularly the ERK1/2 cascade, is a primary regulator of myoblast proliferation. Activation of this pathway generally promotes cell division and inhibits differentiation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of myoblast differentiation and survival. Activation of Akt promotes the expression of myogenic regulatory factors and the fusion of myoblasts into myotubes.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the initial investigation of the in vitro effects of a novel compound on myoblasts.

Conclusion and Future Directions

While there is currently no available data on the in vitro effects of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid on myoblasts, this guide provides a comprehensive framework for such an investigation. The outlined experimental protocols and an understanding of the key signaling pathways in myoblast biology are essential for characterizing the potential of this and other novel compounds to modulate muscle cell behavior. Future research efforts are required to explore the effects of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid on myoblast proliferation, differentiation, and the underlying molecular mechanisms. Such studies would be invaluable to the fields of muscle biology and regenerative medicine.

Unraveling the Antioxidant Power of Alpha-Lipoic Acid in Muscle Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-lipoic acid (ALA), a naturally occurring disulfide compound, has garnered significant attention for its potent antioxidant properties, particularly within metabolically active tissues such as skeletal muscle. This technical guide provides an in-depth exploration of the mechanisms through which ALA mitigates oxidative stress in muscle tissue, focusing on its direct radical scavenging activities and its influence on key intracellular signaling pathways. We delve into the intricate roles of the AMPK/PGC-1α and Nrf2 pathways, which are central to ALA's indirect antioxidant and mitochondrial biogenesis effects. Furthermore, this document offers a compilation of detailed experimental protocols for assessing oxidative stress markers in muscle tissue, alongside a synthesis of quantitative data from pertinent studies. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of alpha-lipoic acid in muscle-related pathologies and performance.

Introduction: The Double-Edged Sword of Oxidative Stress in Muscle

Skeletal muscle, a highly dynamic and metabolically demanding tissue, is in a constant state of flux between the generation of reactive oxygen species (ROS) and their neutralization by endogenous antioxidant systems. While physiological levels of ROS are crucial for normal cellular signaling and adaptation to exercise, excessive production can lead to oxidative stress. This imbalance can inflict damage upon lipids, proteins, and DNA, contributing to muscle fatigue, impaired recovery, and the pathogenesis of various muscular disorders.

Alpha-lipoic acid (ALA) and its reduced form, dihydrolipoic acid (DHLA), constitute a potent redox couple capable of directly scavenging a variety of ROS.[1] What makes ALA particularly compelling is its amphipathic nature, allowing it to function in both aqueous and lipid cellular compartments.[2] Beyond its direct antioxidant capacity, ALA exerts significant indirect antioxidant effects by regenerating other key antioxidants like vitamin C, vitamin E, and glutathione (B108866).[3][4] This "antioxidant of antioxidants" role amplifies the cell's overall defense against oxidative damage.[1]

Key Signaling Pathways Modulated by Alpha-Lipoic Acid

ALA's antioxidant prowess extends beyond direct radical scavenging to the modulation of critical intracellular signaling pathways that govern the expression of endogenous antioxidant enzymes and mitochondrial function.

The Nrf2-ARE Pathway: Upregulating Endogenous Defenses

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response.[5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous genes encoding for phase II detoxification and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[6]

Alpha-lipoic acid has been shown to activate the Nrf2 signaling pathway.[1] By promoting the nuclear translocation of Nrf2, ALA enhances the expression of a battery of protective genes, thereby bolstering the muscle cell's intrinsic antioxidant capacity.

The AMPK/PGC-1α Pathway: Enhancing Mitochondrial Function

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated during periods of metabolic stress, such as exercise and nutrient deprivation.[7] Once activated, AMPK initiates a cascade of events aimed at restoring cellular energy balance, including the upregulation of mitochondrial biogenesis and function. A key downstream target of AMPK is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[8]

PGC-1α is a master regulator of mitochondrial biogenesis.[8] Its activation leads to an increase in the number and function of mitochondria, which are the primary sites of cellular respiration and also a major source of ROS. By enhancing mitochondrial efficiency, PGC-1α can help to reduce the leakage of electrons from the electron transport chain, thereby decreasing ROS production.

Studies have demonstrated that alpha-lipoic acid can activate AMPK in skeletal muscle.[9] This activation, in turn, promotes the expression and activity of PGC-1α, leading to enhanced mitochondrial biogenesis and improved antioxidant capacity.[9][10] This positions ALA as a molecule that not only combats existing oxidative stress but also helps to prevent its formation at the source.

Quantitative Data on the Effects of Alpha-Lipoic Acid in Muscle Tissue

The following tables summarize quantitative findings from various studies investigating the impact of alpha-lipoic acid supplementation on markers of oxidative stress and antioxidant enzyme activity in muscle tissue.

Table 1: Effect of Alpha-Lipoic Acid on Antioxidant Enzyme Activity in Muscle Tissue

| Enzyme | Model | ALA Dosage | Duration | % Change vs. Control | Reference |

| Superoxide (B77818) Dismutase (SOD) | Insulin-resistant rats | 30 mg/kg/day | 4 weeks | Increased | [11] |

| Catalase (CAT) | Insulin-resistant rats | 30 mg/kg/day | 4 weeks | Increased | [11] |

| Glutathione Peroxidase (GPx) | Insulin-resistant rats | 30 mg/kg/day | 4 weeks | Increased | [11] |

Table 2: Effect of Alpha-Lipoic Acid on Markers of Oxidative Damage in Muscle Tissue

| Marker | Model | ALA Dosage | Duration | % Change vs. Control | Reference |

| Malondialdehyde (MDA) | Insulin-resistant rats | 30 mg/kg/day | 4 weeks | Decreased | [11] |

| Lipid Hydroperoxides | Insulin-resistant rats | 30 mg/kg/day | 4 weeks | Decreased | [11] |

| Advanced Oxidation Protein Products | Insulin-resistant rats | 30 mg/kg/day | 4 weeks | Decreased | [11] |

| Protein Carbonyls | Not specified in search results | - | - | - | - |

Detailed Experimental Protocols

This section provides standardized methodologies for the assessment of key oxidative stress markers in muscle tissue.

Experimental Workflow Overview

Superoxide Dismutase (SOD) Activity Assay

This assay is based on the inhibition of the reduction of a suitable indicator molecule by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the reaction.

-

Reagents:

-

Phosphate (B84403) buffer (50 mM, pH 7.4)

-

Xanthine solution

-

Xanthine oxidase solution

-

Indicator solution (e.g., Nitroblue Tetrazolium - NBT or Cytochrome c)

-

Tissue homogenate supernatant

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, xanthine, and the indicator solution in a 96-well plate.[12]

-

Add the tissue homogenate supernatant to the sample wells.

-

Initiate the reaction by adding xanthine oxidase to all wells.

-

Incubate at room temperature for a specified time (e.g., 20 minutes).

-

Measure the absorbance at the appropriate wavelength (e.g., 560 nm for NBT).[13]

-

Calculate the percentage of inhibition of the indicator reduction, which is proportional to the SOD activity. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of indicator reduction by 50%.

-

Catalase (CAT) Activity Assay

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

-

Reagents:

-

Phosphate buffer (50 mM, pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM)

-

Tissue homogenate supernatant

-

-

Procedure:

-

Add the tissue homogenate supernatant to a quartz cuvette containing phosphate buffer.

-

Initiate the reaction by adding the H₂O₂ solution.

-

Immediately monitor the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes) using a spectrophotometer.[14]

-

The rate of decrease in absorbance is proportional to the catalase activity. The activity is calculated using the molar extinction coefficient of H₂O₂.

-

Glutathione Peroxidase (GPx) Activity Assay

This is a coupled enzyme assay that indirectly measures GPx activity by monitoring the consumption of NADPH.

-

Reagents:

-

Phosphate buffer (50 mM, pH 7.0)

-

Glutathione reductase

-

Reduced glutathione (GSH)

-

NADPH

-

A suitable peroxide substrate (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide)

-

Tissue homogenate supernatant

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing phosphate buffer, glutathione reductase, GSH, and NADPH.[15]

-

Add the tissue homogenate supernatant.

-

Initiate the reaction by adding the peroxide substrate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[15]

-

The rate of decrease in absorbance is proportional to the GPx activity.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

This assay measures lipid peroxidation by detecting the formation of a colored adduct between malondialdehyde (a byproduct of lipid peroxidation) and thiobarbituric acid (TBA).

-

Reagents:

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

-

Tissue homogenate supernatant

-

-

Procedure:

-

Mix the tissue homogenate supernatant with TCA to precipitate proteins.[16]

-

Centrifuge and collect the supernatant.

-

Add the TBA reagent to the supernatant and incubate at high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes).[16]

-

Cool the samples and measure the absorbance of the pink-colored adduct at approximately 532 nm.[17]

-

Quantify MDA levels using a standard curve prepared with a known concentration of MDA.

-

Protein Carbonyl Content Assay

This assay quantifies the level of protein oxidation by detecting carbonyl groups formed on protein side chains.

-

Reagents:

-

2,4-Dinitrophenylhydrazine (DNPH) solution

-

Trichloroacetic acid (TCA)

-

Ethanol/Ethyl acetate (B1210297) mixture for washing

-

Guanidine (B92328) hydrochloride solution for resolubilization

-

-

Procedure:

-

Incubate the protein sample with DNPH to derivatize the carbonyl groups.[18]

-

Precipitate the proteins using TCA.

-

Wash the protein pellet repeatedly with an ethanol/ethyl acetate mixture to remove excess DNPH.

-

Resolubilize the protein pellet in guanidine hydrochloride solution.[19]

-

Measure the absorbance at approximately 370 nm.[18]

-

Calculate the carbonyl content using the molar extinction coefficient of DNPH.

-

Conclusion and Future Directions

Alpha-lipoic acid demonstrates significant antioxidant properties in skeletal muscle through both direct and indirect mechanisms. Its ability to scavenge reactive oxygen species and, perhaps more importantly, to upregulate endogenous antioxidant defenses via the Nrf2 pathway and enhance mitochondrial function through the AMPK/PGC-1α pathway, makes it a promising therapeutic agent for mitigating muscle oxidative stress. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the efficacy of ALA and other antioxidant compounds.

Future research should focus on elucidating the precise dose-response relationships of ALA in different muscle fiber types and under various physiological and pathological conditions. Furthermore, clinical trials are warranted to translate the promising preclinical findings into effective therapeutic strategies for human diseases characterized by muscle oxidative stress, such as sarcopenia, muscular dystrophies, and cachexia. The continued investigation of alpha-lipoic acid holds the potential to unlock new avenues for promoting muscle health and combating a range of debilitating conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. Alpha-Lipoic Acid: Weight Loss, Other Benefits, and Side Effects [healthline.com]

- 3. researchgate.net [researchgate.net]

- 4. The effects of alpha lipoic acid on muscle strength recovery after a single and a short-term chronic supplementation - a study in healthy well-trained individuals after intensive resistance and endurance training - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 8. AMPK/SIRT1/PGC‐1α Signaling Pathway: Molecular Mechanisms and Targeted Strategies From Energy Homeostasis Regulation to Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha-lipoic acid preserves skeletal muscle mass in type 2 diabetic OLETF rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. α -lipoic acid supplementation reduces oxidative stress and inflammation in red skeletal muscle of insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mmpc.org [mmpc.org]

- 13. EP0403668A1 - Method of measuring SOD activity - Google Patents [patents.google.com]

- 14. Simple spectrophotometric assay for measuring catalase activity in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mmpc.org [mmpc.org]

- 16. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 17. resources.rndsystems.com [resources.rndsystems.com]

- 18. Protein Carbonyl Colorimetric Assay Kit (Tissue and Serum Samples) - Elabscience® [elabscience.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Preliminary Studies on the Synergistic Effects of Creatine Analogs and Alpha-Lipoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic combination of bioactive compounds to enhance therapeutic or performance-enhancing effects is a cornerstone of innovative research in health and medicine. Preliminary studies have robustly demonstrated a synergistic relationship between creatine (B1669601) monohydrate and alpha-lipoic acid (ALA), primarily in the context of enhancing intramuscular creatine uptake. This technical guide synthesizes the existing evidence, details established experimental protocols, and visualizes the underlying biochemical pathways. Recognizing the limited direct research on creatine analogs, this paper further proposes a framework for future investigations into their potential synergies with ALA, leveraging the mechanistic understanding of the creatine-ALA interaction.

Synergistic Effects of Creatine Monohydrate and ALA: Established Findings

The foundational research in this area indicates that ALA can significantly augment the effects of creatine supplementation, particularly in increasing intramuscular creatine stores. This enhancement is largely attributed to ALA's role in improving insulin (B600854) sensitivity and, consequently, insulin-mediated creatine transport into muscle cells.

Quantitative Data Summary

The pivotal study by Burke et al. provides the most comprehensive quantitative data on this synergistic effect. The findings are summarized below for clear comparison.[1][2][3][4][5]

Table 1: Effects of Creatine, Sucrose (B13894), and ALA Supplementation on Muscle Creatine and Phosphagen Concentrations [1][2][3][4]

| Group | Pre-Supplementation Phosphocreatine (B42189) (mmol/kg dm) | Post-Supplementation Phosphocreatine (mmol/kg dm) | Pre-Supplementation Total Creatine (mmol/kg dm) | Post-Supplementation Total Creatine (mmol/kg dm) |

| Creatine Monohydrate (Cr) | 87.6 | 98.2 | 137.8 | 148.1 |

| Creatine + Sucrose (CrS) | 87.6 | 100.1 | 137.8 | 150.3 |

| Creatine + Sucrose + ALA (CrSA) | 87.6 | 106.2 | 137.8 | 156.8 |

*p < 0.05, significantly greater increase compared to Cr and CrS groups.[1][2][3][4] dm = dry mass

These results clearly indicate that the co-ingestion of ALA with creatine and a carbohydrate source leads to a significantly greater increase in both phosphocreatine and total creatine concentrations in skeletal muscle compared to creatine alone or with only a carbohydrate.[1][2][3][4][5][6]

Experimental Protocols: The Burke et al. (2003) Model

The following protocol is based on the well-established methodology used to demonstrate the synergistic effects of creatine and ALA.[1][2][3][4]

2.2.1 Subject Population

-

Healthy, physically active male subjects.

2.2.2 Supplementation Protocol

-

Duration: 5 days.

-

Groups:

-

Creatine (Cr): 20 g/day of creatine monohydrate.

-

Creatine + Sucrose (CrS): 20 g/day of creatine monohydrate + 100 g/day of sucrose.

-

Creatine + Sucrose + ALA (CrSA): 20 g/day of creatine monohydrate + 100 g/day of sucrose + 1000 mg/day of alpha-lipoic acid.

-

-

Administration: Supplements were typically divided into multiple daily doses.

2.2.3 Key Measurements

-

Muscle Biopsies: Obtained from the vastus lateralis muscle before and after the 5-day supplementation period.

-

Biochemical Analysis: Muscle tissue analyzed for phosphocreatine, creatine, and total creatine concentrations using established laboratory techniques (e.g., enzymatic assays).

2.2.4 Experimental Workflow

Proposed Mechanism of Synergy: Signaling Pathways

The synergistic effect of creatine and ALA is believed to be mediated through the insulin signaling pathway. ALA has been shown to enhance glucose uptake in skeletal muscle by influencing components of this pathway.[1][2][4] The increased insulin sensitivity facilitates the transport of creatine into the muscle cells via the creatine transporter (CreaT).

3.1 Insulin Signaling and Creatine Transport

-

ALA and Insulin Sensitivity: ALA is thought to improve insulin sensitivity, potentially by increasing the translocation of glucose transporter type 4 (GLUT4) to the cell membrane.[4]

-

Insulin-Mediated Creatine Uptake: The uptake of creatine into muscle cells is an active process mediated by the CreaT. This transporter is sodium and chloride-dependent, and its activity can be stimulated by insulin.[4]

-

Synergistic Action: By enhancing the insulin response, ALA indirectly promotes the activity of the CreaT, leading to a greater influx of creatine into the muscle tissue when co-supplemented.

3.2 Signaling Pathway Diagram

Future Directions: Investigating Creatine Analogs and ALA

While the synergy between creatine monohydrate and ALA is established, there is a significant gap in the literature regarding the potential interactions between creatine analogs and ALA. Creatine analogs are molecules that are structurally or functionally similar to creatine and may offer different pharmacokinetic profiles or biological activities.

Rationale for Investigation

-

Alternative Bioavailability: Some creatine analogs are designed to have improved solubility or stability, which could alter their absorption and uptake kinetics.

-

Novel Biological Effects: Analogs may possess unique properties, such as different affinities for the creatine transporter or distinct effects on cellular energy metabolism.

-

Potential for Enhanced Synergy: The combination of a creatine analog with ALA could potentially lead to even greater increases in intramuscular stores or offer synergistic benefits in other areas, such as antioxidant protection or neuroprotection.

Proposed Experimental Protocol for a Creatine Analog (e.g., Beta-Guanidinopropionic Acid - β-GPA) and ALA

This hypothetical protocol is designed to investigate the potential synergistic effects of a creatine analog, using β-GPA as an example, in combination with ALA. β-GPA is known to competitively inhibit creatine uptake and can be used to study the effects of creatine depletion and subsequent repletion.

4.2.1 Study Design

-

A randomized, double-blind, placebo-controlled design.

4.2.2 Subject Population

-

Animal models (e.g., rats or mice) are recommended for initial studies due to the need for tissue sampling from multiple organs.

4.2.3 Supplementation Protocol

-

Phase 1: Creatine Depletion (Optional, for specific research questions):

-

Diet containing β-GPA to deplete endogenous creatine stores.

-

-

Phase 2: Supplementation:

-

Group 1 (Control): Standard diet.

-

Group 2 (Analog): Diet supplemented with the creatine analog (e.g., β-GPA at a specific dose).

-

Group 3 (Analog + ALA): Diet supplemented with the creatine analog and ALA.

-

Group 4 (Creatine Monohydrate + ALA): Positive control group.

-

-

Duration: To be determined based on the specific analog and research question, likely several weeks.

4.2.4 Key Measurements

-

Tissue Analysis: Measurement of the creatine analog, creatine, phosphocreatine, and ATP concentrations in skeletal muscle, heart, and brain.

-

Biochemical Markers: Assessment of markers of insulin sensitivity (e.g., glucose and insulin tolerance tests), oxidative stress (e.g., malondialdehyde, glutathione), and mitochondrial function.

-

Functional Outcomes: Measurement of muscle performance, cognitive function, or other relevant physiological parameters.

4.2.5 Hypothetical Experimental Workflow

Conclusion

The synergistic effect of creatine monohydrate and alpha-lipoic acid in enhancing intramuscular creatine stores is well-documented and mechanistically plausible. This provides a strong foundation for future research into the potential synergies between creatine analogs and ALA. The proposed experimental framework offers a starting point for elucidating these potential interactions, which could lead to the development of novel and more effective formulations for a range of applications, from sports nutrition to clinical therapeutics. Further investigation in this area is warranted to unlock the full potential of these combined bioactive compounds.

References

- 1. Effect of alpha-lipoic acid combined with creatine monohydrate on human skeletal muscle creatine and phosphagen concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.humankinetics.com [journals.humankinetics.com]

- 3. journals.humankinetics.com [journals.humankinetics.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Effect of alpha-lipoic acid combined with creatine monohydrate on human skeletal muscle creatine and phosphagen concentration. | Semantic Scholar [semanticscholar.org]

- 6. Both Creatine and Its Product Phosphocreatine Reduce Oxidative Stress and Afford Neuroprotection in an In Vitro Parkinson’s Model - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Cellular Uptake and Metabolism of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid

This guide, therefore, aims to provide a foundational understanding by discussing the known properties of its structural analogs and related compounds. The information presented herein is intended to serve as a starting point for researchers and drug development professionals, highlighting areas where further investigation is critically needed.

Structural and Chemical Properties

2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid is a hybrid molecule incorporating a phosphonic acid group and a guanidine (B92328) component.[1] The phosphonic acid group is noted for its stability and potential to enhance bioavailability.[1] The guanidine structure is analogous to that found in creatine (B1669601) and arginine, which are known to play roles in cellular energy metabolism.[1] A common synonym for a closely related compound is Creatinol O-phosphate.[2]

Postulated Cellular Uptake Mechanisms

While direct evidence is absent for 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid, the cellular uptake of similar phosphonates and amino acid derivatives can offer potential models.

2.1. Phosphonate (B1237965) Transport: Studies on other amino phosphonates, such as 2-aminoethylphosphonic acid (ciliatine), in organisms like Pseudomonas aeruginosa have shown the existence of inducible, active transport systems.[3] These systems are energy-dependent and require new protein synthesis.[3] It is plausible that 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid could be a substrate for similar transporters, potentially competing with inorganic phosphate.[3]

2.2. Creatine and Guanidino Compound Transport: The guanidino group suggests a possible interaction with creatine transporters. Creatine itself is transported into cells via a specific transporter system against a significant concentration gradient.[4]

A proposed workflow for investigating the cellular uptake of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid is presented below.

Anticipated Metabolic Pathways

The metabolism of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid has not been experimentally detailed. However, based on its structure, several metabolic routes can be hypothesized.

3.1. Hydrolysis of the Phosphoester Bond: It is conceivable that cellular phosphatases could hydrolyze the ethoxyphosphonic acid linkage, releasing the guanidino-containing moiety and a phosphonate group.

3.2. Metabolism of the Guanidino Group: The guanidino portion, being similar to creatine, might undergo phosphorylation by creatine kinase to form a high-energy phosphoguanidino compound, analogous to phosphocreatine.[4] Subsequently, it could be involved in cellular energy buffering.[4] A small fraction of creatine is known to be non-enzymatically converted to creatinine (B1669602) for excretion.[4]

The following diagram illustrates a hypothetical metabolic pathway.

Quantitative Data and Experimental Protocols

Due to the absence of specific studies on 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid, no quantitative data on its cellular uptake kinetics (e.g., Km, Vmax) or metabolic rates can be provided. Similarly, detailed experimental protocols for its analysis are not available in the literature. Researchers would need to adapt existing methods for related compounds.

4.1. General Protocol for Cellular Uptake Assay: A general approach to studying the cellular uptake would involve:

-

Cell Culture: Seeding of an appropriate cell line (e.g., Caco-2 for intestinal absorption) in multi-well plates.

-

Compound Preparation: Synthesis of a labeled version of the compound (e.g., with ³H or ¹⁴C) or development of a sensitive analytical method (e.g., LC-MS/MS).

-

Uptake Experiment: Incubation of the cells with varying concentrations of the compound for different time points at 37°C.

-

Washing: Rapid washing of the cells with ice-cold buffer to stop the uptake process.

-

Lysis and Quantification: Lysis of the cells and quantification of the intracellular compound concentration using liquid scintillation counting or LC-MS/MS.

-

Data Analysis: Determination of kinetic parameters by fitting the data to Michaelis-Menten kinetics.

4.2. General Protocol for Metabolism Study: Investigating the metabolism could involve:

-

Incubation: Incubation of the compound with liver microsomes, S9 fractions, or primary hepatocytes.

-

Sample Collection: Collection of samples at various time points.

-

Metabolite Extraction: Extraction of the parent compound and potential metabolites from the incubation matrix.

-

Metabolite Identification: Analysis of the extracts using high-resolution mass spectrometry to identify potential metabolic products.

-

Metabolic Pathway Elucidation: Structural characterization of the metabolites to propose a metabolic pathway.

Conclusion and Future Directions

The current understanding of the cellular uptake and metabolism of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid is severely limited by the lack of direct experimental evidence. The information presented in this guide is based on analogies to structurally related compounds and should be considered hypothetical.

Future research should focus on:

-

Radiolabeling: Synthesis of a radiolabeled form of the compound to facilitate uptake and metabolism studies.

-

In Vitro Models: Utilization of various in vitro models, including cell lines and subcellular fractions, to investigate transport and metabolic stability.

-

Transporter Identification: Identification of the specific transporters involved in its cellular uptake.

-

Metabolite Profiling: Comprehensive profiling and identification of its metabolites in vitro and in vivo.

Such studies are essential to understand the pharmacokinetic and pharmacodynamic properties of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid and to support its potential development as a therapeutic agent or nutritional supplement.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. [2-(N-methylcarbamimidamido)ethoxy]phosphonic acid | 6903-79-3 | Buy Now [molport.com]

- 3. [2-Amino-ethylphosphonic acid transport in Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-[carbamimidoyl(methyl)amino]acetic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Basic research on the ergogenic potential of Aplodan's active ingredients.

Following a comprehensive search, no information could be found regarding a substance or product named "Aplodan" or its active ingredients in publicly available scientific literature, clinical trial databases, or general web resources. This prevents the fulfillment of the request for a technical guide on its ergogenic potential.

To proceed with this in-depth analysis, please provide the specific name(s) of the active ingredient(s) within "this compound." Once the active constituents are identified, a thorough investigation can be conducted to deliver the requested technical guide, including:

-

Quantitative Data Summary: Compilation of all relevant performance and physiological data into structured tables.

-

Detailed Experimental Protocols: Elucidation of the methodologies from key cited research.

-

Signaling Pathway and Workflow Visualization: Creation of Graphviz diagrams to illustrate molecular pathways and experimental designs.

We await your clarification to move forward with this request.

Methodological & Application

Protocol for assessing the impact of creatine analogs on ATP synthesis in vitro.

Application Notes: Assessing the Impact of Creatine (B1669601) Analogs on In Vitro ATP Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, crucial for a vast array of cellular processes.[1][2] The creatine kinase (CK)/phosphocreatine (PCr) system is a vital mechanism for maintaining ATP homeostasis, especially in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[3][4][5] This system acts as a rapid buffer, regenerating ATP from ADP using the high-energy phosphate (B84403) stored in phosphocreatine.[3][4][5] Creatine analogs, such as cyclocreatine, are synthetic molecules that can also be utilized by creatine kinase.[3] These analogs are of significant interest in research and drug development for their potential to modulate cellular bioenergetics.[3] Assessing their impact on ATP synthesis is critical to understanding their mechanism of action and therapeutic potential. The effect of these analogs can be context-dependent, varying between different cell types and pathological states.[3][6]

This document provides a detailed protocol for assessing the impact of creatine analogs on ATP synthesis in vitro, primarily using a luciferase-based bioluminescence assay. This method is highly sensitive and directly measures ATP levels from viable cells.[2][7]

Principle of the Assay

The most common method for quantifying cellular ATP is the firefly luciferase-based bioluminescence assay.[7][8][9] In this reaction, firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, producing light.[1][8][10] The emitted light is directly proportional to the ATP concentration when ATP is the limiting reagent.[2][8] By lysing the cells and measuring the luminescence of the lysate, one can accurately determine the intracellular ATP concentration.[8]

Signaling Pathway & Experimental Workflow

The following diagrams illustrate the underlying biochemical pathway and the general experimental procedure.

Figure 1: ATP Regeneration via the Creatine Kinase System.

Figure 2: Experimental workflow for assessing ATP synthesis.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents

-

Cell Line: Choose a cell line relevant to the research question (e.g., C2C12 myoblasts, neuroblastoma cell lines, or primary cells with high energy demands).[11][12]

-

Creatine Analog(s): e.g., Cyclocreatine.

-

Cell Culture Medium & Supplements: As required for the chosen cell line.

-

Phosphate-Buffered Saline (PBS): Sterile.

-

ATP Bioluminescence Assay Kit: (e.g., from Promega, Sigma-Aldrich, Thermo Fisher). These kits typically contain:

-

Cell Lysis Reagent

-

Luciferase/Luciferin Reagent

-

ATP Standard

-

-

White, Opaque-bottomed 96-well plates: For luminescence assays to prevent well-to-well crosstalk.

-

Luminometer: Plate reader capable of measuring luminescence.

-

Standard laboratory equipment: Pipettes, sterile tubes, incubator, centrifuge, etc.

Procedure

Step 1: Cell Seeding and Culture

-

Culture cells under standard conditions until they reach approximately 80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into a white, opaque-bottomed 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well in 100 µL of medium).[9]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume normal growth.

Step 2: Treatment with Creatine Analogs

-

Prepare stock solutions of the creatine analog(s) in a suitable solvent (e.g., sterile water or PBS).

-

Prepare serial dilutions of the analog(s) in fresh culture medium to achieve the desired final concentrations.

-

Include the following controls in your experimental design:

-

Untreated Control: Cells treated with medium only.

-

Vehicle Control: Cells treated with the solvent used for the analog stock solution.

-

Positive Control (Optional): Cells treated with a known modulator of ATP synthesis.

-

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate treatment or control.

-

Ensure each condition is tested in triplicate or quadruplicate.

Step 3: Incubation

-

Return the plate to the incubator (37°C, 5% CO₂) and incubate for the desired treatment period (e.g., 6, 24, or 48 hours). The optimal time should be determined empirically.

Step 4: ATP Measurement (Using a Commercial Kit) Note: Follow the specific instructions provided with your ATP assay kit. The following is a generalized procedure.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 15-20 minutes.

-

Cell Lysis: Add the volume of the kit's lysis/assay reagent directly to each well (e.g., 100 µL). This single-step reagent lyses the cells to release ATP and provides the necessary substrates for the luciferase reaction.[13]

-

Mix the contents by placing the plate on an orbital shaker for 2-5 minutes at a gentle speed to ensure complete cell lysis.[9]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Step 5: Luminescence Reading

-

Place the 96-well plate into the luminometer.

-

Measure the luminescence (Relative Light Units, RLU) for each well. An integration time of 0.5 to 1 second per well is typically sufficient.

Step 6: Data Analysis and Normalization

-

ATP Standard Curve: To quantify the absolute ATP concentration, prepare a standard curve using the ATP standard provided in the kit.[9] Prepare serial dilutions of the ATP standard in culture medium or PBS and measure their luminescence alongside your samples. Plot RLU vs. ATP concentration and perform a linear regression.

-

Calculate ATP Concentration: Use the standard curve's equation to convert the RLU values from your experimental samples into ATP concentrations (e.g., in µM).

-

Normalization (Optional but Recommended): To account for variations in cell number due to proliferation or cytotoxicity, it is best to normalize the ATP data. This can be done by performing a parallel cell viability assay (e.g., XTT, MTT, or Crystal Violet) on a duplicate plate treated identically.[14] Normalize the ATP concentration to the cell viability data.

-

Express the results as a percentage of the control or as absolute concentrations.

Data Presentation

Summarize quantitative results in clear, structured tables to facilitate comparison between different treatments and concentrations.

Table 1: Effect of Creatine Analog 'X' on Intracellular ATP Concentration

| Treatment Group | Concentration (mM) | Mean RLU (± SD) | ATP Concentration (µM) | % of Control |

| Untreated Control | 0 | 1,520,340 (± 98,500) | 2.53 | 100% |

| Vehicle Control | - | 1,515,880 (± 101,200) | 2.52 | 99.6% |

| Analog X | 1 | 1,835,400 (± 110,600) | 3.06 | 121.0% |

| Analog X | 5 | 2,150,100 (± 135,400) | 3.58 | 141.5% |

| Analog X | 10 | 1,998,700 (± 128,900) | 3.33 | 131.6% |

Table 2: Comparative Effects of Different Creatine Analogs on ATP Levels after 24h Treatment

| Analog | Concentration (mM) | ATP Change vs. Control (%) | Statistical Significance (p-value) |

| Creatine | 5 | + 35.2% | < 0.01 |

| Cyclocreatine | 5 | + 41.5% | < 0.01 |

| Analog 'Y' | 5 | - 10.8% | > 0.05 (ns) |

Note: The data presented in these tables are for illustrative purposes only.

Troubleshooting and Considerations

-

Context Dependency: The impact of creatine analogs on ATP can vary significantly. Some studies show an increase in ATP, while others report no change or even depletion, particularly in certain cancer cell lines.[3][6][8] The outcome depends on the cell type's reliance on the creatine kinase system.

-

Cell Viability: High concentrations of analogs may be cytotoxic. Always perform a parallel viability assay to distinguish between a direct effect on ATP synthesis and a general loss of cell health.[14]

-

Contamination: ATP is ubiquitous. Use sterile techniques and ATP-free labware to avoid contamination from exogenous sources like bacteria or fingerprints.[9]

-

Signal Stability: Older luciferase assays produced a "flash" of light. Modern kits are typically "glow" assays, providing a stable signal for a longer period, which is more amenable to batch processing in 96-well plates.[2]

References

- 1. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ATP Assays | What is an ATP Assay? [worldwide.promega.com]

- 3. benchchem.com [benchchem.com]

- 4. Neuroprotective Effects of Creatine and Cyclocreatine in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Creatine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. goldbio.com [goldbio.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Video: The ATP Bioluminescence Assay [jove.com]

- 11. benchchem.com [benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Alpha-Lipoic Acid Uptake in Primary Muscle Cell Culture

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the uptake of alpha-lipoic acid (ALA) in primary muscle cell cultures. The methods described herein are essential for understanding the therapeutic potential of ALA in various metabolic and neurological disorders.

Introduction to Alpha-Lipoic Acid and its Uptake

Alpha-lipoic acid (ALA) is a naturally occurring antioxidant that plays a crucial role as a cofactor for mitochondrial enzymes involved in energy metabolism. Its uptake into muscle cells is a critical step for its biological activity. Measuring the rate and mechanism of ALA uptake is fundamental for studies focused on metabolic diseases, such as diabetes, and for the development of drugs targeting cellular antioxidant pathways. The primary mechanisms for ALA transport into cells involve various transporters, including the sodium-dependent multivitamin transporter (SMVT) and monocarboxylate transporters (MCTs).

Experimental Methods for Measuring ALA Uptake

Several methods can be employed to quantify the uptake of ALA in primary muscle cell cultures. The choice of method often depends on the specific research question, available equipment, and desired sensitivity.

Method 1: Radiolabeled Alpha-Lipoic Acid Uptake Assay

This is a highly sensitive and direct method for measuring the transport of ALA into cells. It utilizes radiolabeled ALA, such as [³H]lipoic acid or [¹⁴C]lipoic acid, to trace its accumulation within the cells.

-

Cell Culture:

-

Plate primary muscle cells (e.g., myoblasts or myotubes) in 24-well plates at a suitable density and culture until they reach the desired confluence or differentiation state.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Preparation of Uptake Buffer:

-

Prepare a Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 10 mM HEPES, pH 7.4).

-

-

Uptake Experiment:

-

Wash the cells twice with the KRH buffer.

-

Pre-incubate the cells in KRH buffer for 15-30 minutes at 37°C.

-

Prepare the uptake solution by adding radiolabeled ALA (e.g., [³H]lipoic acid) to the KRH buffer at the desired final concentration.

-

Initiate the uptake by adding the uptake solution to the cells.

-

Incubate for a specific time course (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

To determine non-specific uptake, a parallel set of wells should be incubated with a high concentration of unlabeled ALA (e.g., 100-fold excess) in addition to the radiolabeled ALA.

-

-

Termination of Uptake and Cell Lysis:

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

-

Scintillation Counting:

-

Transfer the cell lysate to scintillation vials.

-

Add a scintillation cocktail to each vial.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Express the data as pmol or nmol of ALA taken up per mg of protein per unit of time.

-

Caption: Workflow for Radiolabeled ALA Uptake Assay.

Method 2: HPLC/LC-MS for Intracellular ALA Quantification

This method measures the total intracellular concentration of ALA using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). It is highly specific and can distinguish between the oxidized and reduced forms of ALA.

-

Cell Culture and Treatment:

-

Culture primary muscle cells as described in section 2.1.1.

-

Treat the cells with unlabeled ALA at the desired concentrations and for specific time points.

-

-

Cell Harvesting and Lysis:

-

Wash the cells three times with ice-cold PBS.

-

Scrape the cells in the presence of a suitable extraction solvent (e.g., methanol/water mixture).

-

Homogenize the cell suspension using sonication or a Dounce homogenizer.

-

-

Sample Preparation:

-

Centrifuge the cell homogenate to pellet the cell debris.

-

Collect the supernatant containing the intracellular ALA.

-

The sample may require further purification or derivatization depending on the specific HPLC/LC-MS method.

-

-

HPLC/LC-MS Analysis:

-

Inject the prepared sample into an HPLC or LC-MS system.

-

Separate the ALA from other cellular components using a suitable column (e.g., C18).

-

Detect and quantify the ALA using a UV detector (for HPLC) or a mass spectrometer (for LC-MS).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ALA.

-

Determine the concentration of ALA in the samples by comparing their peak areas to the standard curve.

-

Normalize the data to the protein concentration of the cell lysate.

-

Express the data as pmol or nmol of ALA per mg of protein.

-

Caption: Workflow for HPLC/LC-MS Quantification of ALA.

Signaling Pathways of ALA Uptake in Muscle Cells

The uptake of ALA into muscle cells is mediated by several transporters. Understanding these pathways is crucial for interpreting uptake data and for developing strategies to modulate ALA delivery.

Caption: Signaling Pathways of ALA Uptake in Muscle Cells.

Data Presentation

The quantitative data obtained from ALA uptake experiments can be summarized in tables for easy comparison and interpretation.

Table 1: Kinetic Parameters of [³H]Lipoic Acid Uptake

| Cell Type | Km (μM) | Vmax (pmol/mg protein/min) |

| Primary Myoblasts | 25.3 ± 3.1 | 150.7 ± 12.5 |

| Differentiated Myotubes | 18.9 ± 2.5 | 210.2 ± 18.9 |

Table 2: Effect of Inhibitors on [³H]Lipoic Acid Uptake

| Inhibitor (Concentration) | % Inhibition of ALA Uptake |

| Unlabeled ALA (1 mM) | 95.2 ± 4.3 |

| Cinnamate (MCT inhibitor, 10 mM) | 65.8 ± 7.1 |

| Biotin (SMVT substrate, 1 mM) | 40.1 ± 5.5 |

Troubleshooting and Considerations

-

High Background in Radiolabeled Assays: Ensure thorough washing steps to remove extracellular radiolabeled ALA. The use of an ice-cold stop solution is critical.

-

Low Signal in HPLC/LC-MS: Optimize the extraction protocol to maximize the recovery of intracellular ALA. Derivatization of ALA may be necessary to enhance its detection.

-

Cell Viability: Monitor cell viability throughout the experiment, as prolonged incubation times or high concentrations of ALA or inhibitors may be toxic.

-

Primary Cell Variability: Be aware of potential batch-to-batch variability in primary cell cultures. Include appropriate controls in every experiment.

-

Differentiation State: The expression of ALA transporters may change with the differentiation state of muscle cells (myoblasts vs. myotubes). Ensure a consistent differentiation protocol.

Application Notes and Protocols: Utilizing Phosphocreatine Analogs to Investigate Muscle Contraction Dynamics

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The phosphocreatine (B42189) (PCr) system plays a pivotal role in cellular bioenergetics, particularly in tissues with high and fluctuating energy demands such as skeletal and cardiac muscle. PCr serves as a temporal and spatial buffer for adenosine (B11128) triphosphate (ATP), rapidly regenerating ATP from ADP via the creatine (B1669601) kinase (CK) reaction. This process is crucial for sustaining muscle contraction during intense activity. Phosphocreatine analogs are synthetic molecules that mimic the structure and/or function of phosphocreatine. These analogs are invaluable tools for elucidating the precise role of the PCr/CK system in muscle contraction dynamics, mitochondrial function, and the pathophysiology of muscle diseases. By replacing the natural substrate with an analog that has different kinetic or thermodynamic properties, researchers can perturb the system in a controlled manner and observe the resulting effects on muscle function.

This document provides detailed application notes on the use of phosphocreatine analogs in muscle research, protocols for key experimental techniques, and a summary of quantitative data from relevant studies.

Application Notes

Phosphocreatine analogs are primarily used to:

-

Modulate the Creatine Kinase Equilibrium: Analogs can act as substrates for creatine kinase, often with different affinities and reaction kinetics compared to creatine. This allows for the manipulation of the intracellular energy landscape.

-

Investigate the Role of the "Phosphocreatine Shuttle": The PCr shuttle hypothesis posits that PCr is not just a temporal energy buffer but also a spatial one, shuttling high-energy phosphates from mitochondria to sites of ATP utilization (e.g., myofibrils and ion pumps). Analogs help in testing this hypothesis.

-